3-Ethyl-4-propan-2-yloxolan-2-one

Description

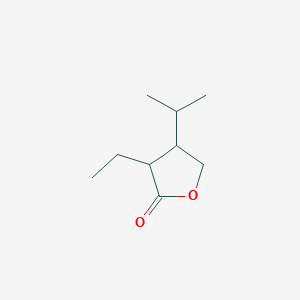

3-Ethyl-4-propan-2-yloxolan-2-one (CAS 127951-12-6) is a substituted γ-lactone (oxolan-2-one) featuring an ethyl group at position 3 and an isopropyl group at position 4. Its IUPAC name and synonyms, including "2(3H)-Furanone, 3-ethyldihydro-4-(1-methylethyl)-," confirm its structural identity as a bicyclic lactone derivative . The compound is characterized by the InChIKey PLPNMLDGMJXEEE-UHFFFAOYSA-N, which aids in unambiguous identification in chemical databases.

Properties

CAS No. |

127951-12-6 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3-ethyl-4-propan-2-yloxolan-2-one |

InChI |

InChI=1S/C9H16O2/c1-4-7-8(6(2)3)5-11-9(7)10/h6-8H,4-5H2,1-3H3 |

InChI Key |

PLPNMLDGMJXEEE-UHFFFAOYSA-N |

SMILES |

CCC1C(COC1=O)C(C)C |

Canonical SMILES |

CCC1C(COC1=O)C(C)C |

Synonyms |

2(3H)-Furanone,3-ethyldihydro-4-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Table 1: Key Properties of 3-Ethyl-4-propan-2-yloxolan-2-one and Analogs

Key Observations:

- Steric Effects : The isopropyl group in this compound introduces significant steric hindrance, reducing nucleophilic attack rates compared to less-substituted analogs like 4-methyloxolan-2-one .

- Electronic Effects : Alkyl substituents (ethyl, isopropyl) donate electron density via inductive effects, increasing the lactone ring's electron density and slightly reducing its reactivity toward nucleophiles compared to acetyl-substituted derivatives .

Spectroscopic Characterization

Table 2: NMR and IR Data (Selected Peaks)

Analysis:

- The carbonyl (C=O) stretch in this compound (1770 cm⁻¹) is typical of γ-lactones, whereas acetyl-substituted analogs show additional peaks near 1680 cm⁻¹ due to the acetyl group .

- NMR shifts for the ethyl and isopropyl groups (e.g., δ 1.25 ppm for CH₂CH₃) align with standard alkyl substituent patterns, contrasting with acetyl groups (δ 2.10 ppm) .

Table 3: Reactivity Comparison

Mechanistic Insights:

- This compound : Steric shielding from the isopropyl group slows nucleophilic attack, but electron-donating alkyl groups stabilize the transition state during hydrolysis .

- Acetyl-Substituted Analogs : The electron-withdrawing acetyl group increases electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing thermal stability .

Computational and Crystallographic Studies

- Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP) are critical for accurately modeling the thermochemistry of substituted lactones, as exact exchange terms improve predictions of reaction energetics .

- Wavefunction Analysis: Tools like Multiwfn enable detailed analysis of electron localization functions (ELF) and electrostatic potentials, revealing how substituents influence charge distribution in γ-lactones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.